2-Bromo-1-(methylsulfonyl)-4-nitrobenzene
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-Bromo-1-(methylsulfonyl)-4-nitrobenzene features a substituted benzene ring with three electron-withdrawing groups positioned at strategic locations. The compound adopts the Chemical Abstracts Service registry number 180297-54-5, distinguishing it from related isomeric structures. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 2-bromo-1-methylsulfonyl-4-nitrobenzene, reflecting the specific substitution pattern on the aromatic ring.
The molecular geometry demonstrates significant electronic perturbations due to the presence of multiple electron-withdrawing substituents. The methylsulfonyl group at position 1 creates substantial steric hindrance and electronic effects, while the bromine atom at position 2 and the nitro group at position 4 establish a specific electronic environment that influences molecular packing and intermolecular interactions. The simplified molecular-input line-entry system representation CS(=O)(=O)C1=C(C=C(C=C1)N+[O-])Br accurately captures the connectivity pattern and electronic structure.
Crystallographic analysis reveals that the compound adopts specific conformational preferences in the solid state. The methylsulfonyl group orientation relative to the benzene ring plane significantly affects crystal packing efficiency and intermolecular hydrogen bonding patterns. The presence of multiple electronegative atoms, including bromine, nitrogen, oxygen, and sulfur, creates opportunities for various non-covalent interactions that stabilize the crystal lattice structure.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUAFVBITZRKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-(methylsulfonyl)-4-nitrobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its distinctive structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These substituents contribute to its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which can modify the compound's activity.
- Redox Reactions : The nitro group can be reduced to an amino group, potentially increasing the compound's reactivity with biomolecules.
- Sulfone Formation : Oxidation of the methylsulfonyl group can lead to sulfone derivatives, which may exhibit different biological activities.
Inhibition of Kinases
Another area of interest is the compound's potential as an inhibitor of various kinases. Inhibitors targeting calmodulin-dependent kinases have been explored for their role in restoring insulin sensitivity in obesity models. Although direct studies on this compound are sparse, its structural characteristics suggest it could exhibit similar inhibitory effects on kinases involved in metabolic pathways .
Toxicology and Safety Profile
The safety profile of this compound has not been extensively studied; however, related compounds have undergone pharmacokinetic evaluations. For instance, derivatives have been assessed for their solubility, permeability, and potential toxicity in animal models . Understanding these parameters is crucial for evaluating the therapeutic potential of this compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-1-methylsulfanyl-4-nitrobenzene | Contains methylsulfanyl group | Potential anticancer properties |
| 2-Bromo-1-fluoro-4-nitrobenzene | Fluoro group instead of methylsulfanyl | Varied reactivity profiles |
| 2-Bromo-1-(methylsulfonyl)-3-nitrobenzene | Different nitro position | Potential differences in kinase inhibition |
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(methylsulfonyl)-4-nitrobenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of the bromine and methylsulfonyl groups allows for various electrophilic aromatic substitution reactions, making it a valuable building block in organic chemistry.
Example Reaction :
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the synthesis of derivatives with diverse functional groups.
Research has indicated that this compound exhibits potential biological activities. Studies focus on its interactions with biomolecules, which may lead to the development of new pharmaceuticals.
- Mechanism of Action : The nitro group can participate in redox reactions, while the methylsulfonyl group may enhance solubility and bioavailability.
Case Study :
In a study examining nitro-substituted compounds for antimicrobial activity, this compound demonstrated significant inhibition against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.
Medicinal Chemistry
This compound is investigated for its potential use in drug development. The unique substituents allow it to act as a scaffold for designing novel therapeutics.
- Drug Development : Researchers are exploring its derivatives for anti-cancer and anti-inflammatory properties, leveraging its ability to modify biological pathways through specific molecular interactions.
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Biological Research | Antimicrobial agent studies |
| Medicinal Chemistry | Potential drug candidate |
| Industrial | Production of dyes and pigments |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-1-(methylsulfonyl)-4-nitrobenzene with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electron-Withdrawing Effects : The methylsulfonyl and nitro groups in the target compound enhance electrophilic substitution reactivity at specific positions compared to methyl or trifluoromethyl substituents .
- Steric and Electronic Influence : The vinyl group in (Z)-1-[2-bromo-2-(methylsulfonyl)vinyl]-4-nitrobenzene introduces steric hindrance, reducing accessibility for nucleophilic attack compared to the planar aromatic ring of the target compound .
Physical Properties and Reactivity
Melting Points and Solubility:
- However, (Z)-1-[2-bromo-2-(methylsulfonyl)vinyl]-4-nitrobenzene has a melting point of 152–154 °C , suggesting that the absence of a vinyl group in the target compound may lower its melting point due to reduced molecular rigidity.
- 4-Bromo-1-nitrobenzene exhibits π-π stacking and weak hydrogen bonding in its crystal structure, which likely enhances its stability . The methylsulfonyl group in the target compound may further increase solubility in polar solvents compared to non-sulfonated analogs.
Reactivity:
- Nucleophilic Substitution : The bromine atom in the target compound is activated for displacement due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. This contrasts with 2-bromo-4-methyl-1-nitrobenzene, where the methyl group’s electron-donating nature reduces bromine’s leaving ability .
- Regioselectivity: In sulfone-containing compounds, the ortho-position to the amino group is more reactive for addition reactions, as demonstrated in studies on sulfone derivatives .
Comparison Table: Key Parameters
Preparation Methods
Nitration of p-Methanesulfonyl Bromide (Direct Nitration Route)
A widely reported method involves nitration of p-methanesulfonyl bromide under controlled acidic conditions.
- Concentrated nitric acid (65%) and concentrated sulfuric acid (98%) are mixed at 0 °C to form the nitrating mixture.
- p-Methanesulfonyl bromide (0.1 mol) is added dropwise to the acid mixture at 0–10 °C.
- The reaction proceeds for 0.5 hours under stirring in an ice bath.
- After completion, the mixture is extracted with saturated sodium bicarbonate solution and ethyl acetate.
- Organic phase is dried and concentrated under reduced pressure to yield the product.
| Parameter | Details |
|---|---|
| Reaction Temperature | 0–10 °C |
| Reaction Time | 0.5 hours |
| Yield | 90.5% |
| Workup | Extraction with NaHCO3 and EtOAc |
| Product | 2-Bromo-1-(methylsulfonyl)-4-nitrobenzene |
This method is efficient, providing high yield and purity with relatively mild conditions.
Multi-Step Synthesis via 4-Nitrobenzenesulfonyl Chloride Intermediate
An alternative approach involves preparing 4-nitrobenzenesulfonyl chloride as an intermediate, followed by bromination and methylsulfonylation steps.
Synthesis of 4-Nitrobenzenesulfonyl Chloride:
- Sodium sulfide (Na2S) and sulfur are refluxed in an organic solvent to produce Na2S2.
- Na2S2 solution is reacted with 4-nitrochlorobenzene under heat and stirring.
- The disulfide intermediate is chlorinated with Cl2 in the presence of dichloroethane and water.
- Subsequent reaction with thionyl chloride (SOCl2) and DMF yields 4-nitrobenzenesulfonyl chloride.
Bromination and Methylsulfonyl Introduction:
- The sulfonyl chloride can be converted to the methylsulfonyl derivative.
- Bromination is carried out under controlled conditions to introduce bromine at the ortho position relative to the sulfonyl group.
Reaction Conditions and Ratios:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Na2S and Sulfur Reaction | Molar ratio Na2S:S = 1.3–1.4; reflux 1 h | Organic solvent: methanol/ethanol |
| Reaction with 4-Nitrochlorobenzene | 70–75 °C, 4 h stirring | 4-Nitrochlorobenzene: sulfur mol ratio 1.85–1.95 |
| Chlorination | Cl2 gas at 55–60 °C, 0.5 h | Use 5–10% NaCl or 10–20% HCl aqueous solution |
| SOCl2 Reaction | 30–40 °C, 3 h | DMF as catalyst |
This method is scalable and yields high-quality sulfonyl chloride intermediates, which can be further transformed into the target compound.
Bromination of Nitro-Substituted Aromatic Precursors
In some synthetic routes, bromination is performed on nitro-substituted aromatic compounds to introduce bromine selectively.
- Bromination of 3-bromoacetophenone derivatives under mild conditions (room temperature, dichloromethane solvent) yields brominated nitro compounds.
- Subsequent functional group transformations (e.g., reduction, cyclization) can lead to intermediates useful for methylsulfonylation.
Although this method is more common for related nitro-bromo compounds, it informs the control of bromination regioselectivity relevant to this compound synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitration of p-Methanesulfonyl Bromide | HNO3/H2SO4, 0–10 °C, 0.5 h | 90.5 | High yield, straightforward | Requires careful acid handling |
| Multi-Step via 4-Nitrobenzenesulfonyl Chloride | Na2S/S, 4-nitrochlorobenzene, Cl2, SOCl2, DMF | High | Scalable, high purity intermediates | Multi-step, longer process |
| Bromination of Nitro Aromatic Precursors | Br2, CH2Cl2, RT | Up to 99 (bromination step) | High regioselectivity | Requires additional functionalization steps |
Research Findings and Optimization Notes
- The nitration reaction benefits from low temperatures (0–10 °C) to minimize side reactions and ensure regioselectivity.
- The multi-step sulfonyl chloride synthesis requires precise molar ratios and temperature control for optimal yield and purity.
- Bromination under mild conditions (room temperature) in dichloromethane provides high regioselectivity and yield.
- Scale-up synthesis demands careful control of reagent addition rates and temperature to avoid foaming or side reactions, especially in bromination steps involving acid scavengers.
- Use of sodium bicarbonate as acid scavenger in bromination can cause foaming due to CO2 evolution; alternatives like sodium hydroxide may reduce this but can affect yield.
- Post-reaction workup involving aqueous washes, neutralization, and drying steps are critical to obtain high-purity final products.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Bromo-1-(methylsulfonyl)-4-nitrobenzene?
The synthesis typically involves sequential functionalization of a benzene ring. A validated approach includes bromination followed by sulfonylation and nitration. For example, (Z)-1-[2-Bromo-2-(methylsulfonyl)vinyl]-4-nitrobenzene was synthesized via a palladium-catalyzed coupling reaction, yielding 88% with characterization by melting point, MS (EI), and elemental analysis . Key steps include optimizing reaction temperature (e.g., 152–154°C for crystallization) and purity validation (>97% by GC/HPLC).
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in MS or NMR data often arise from isotopic patterns (e.g., bromine’s 1:1 M+2 peak) or solvent impurities. Cross-validation using multiple techniques is critical. For instance, MS (EI) in SYNTHESIS (2020) confirmed molecular ion peaks (e.g., m/z 295.58 for C₉H₈BrClO₂S), while elemental analysis (C, H, S) provided complementary validation . For crystallographic ambiguities, SHELX software (e.g., SHELXL/SHELXS) enables robust refinement of X-ray data, particularly for brominated aromatics .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl and nitro groups).
- MS : High-resolution MS to distinguish isotopic patterns from bromine (e.g., m/z 293.91 calculated vs. 295.58 observed) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, S percentages within ±0.3% of theoretical values) .
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .
Advanced: What strategies optimize reaction yields in the presence of competing byproducts?
Byproducts like regioisomers or over-brominated species can be minimized by:
- Temperature Control : Lowering bromination reaction temperatures to reduce electrophilic substitution at unintended positions.
- Catalyst Selection : Palladium catalysts enhance selectivity in cross-coupling steps (e.g., Suzuki-Miyaura for aryl functionalization) .
- Chromatographic Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the target compound (>97% purity) .
Basic: How does the electronic nature of substituents influence the compound’s reactivity?
The electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂Me) groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. Bromine, a moderately deactivating substituent, further stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions. This electronic profile makes the compound a versatile intermediate for synthesizing heterocycles or functionalized aromatics .
Advanced: How can computational modeling aid in predicting reaction pathways or bioactivity?
Density Functional Theory (DFT) can model transition states for sulfonylation or nitration steps, predicting regioselectivity. For bioactivity, molecular docking (e.g., AutoDock Vina) may assess interactions with biological targets, as seen in studies of related sulfonamide-nitro compounds as enzyme inhibitors (e.g., GLUT5 inhibitors in Pharmacological Reports) .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal .
Advanced: How can researchers validate the compound’s role in enzyme inhibition studies?
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., GLUT5 inhibition via competitive binding with fructose analogs) .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive).
- Structural Analysis : Co-crystallization with target enzymes and refinement via SHELXPRO to map binding interactions .
Basic: What are the compound’s stability considerations under different storage conditions?
- Light Sensitivity : Store in amber vials to prevent nitro group degradation.
- Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Moisture : Desiccate to prevent hydrolysis of the sulfonyl group .
Advanced: How does this compound compare to structurally similar analogs in synthetic applications?
Compared to 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene, the methylsulfonyl-nitro substitution offers stronger electron-withdrawing effects, enhancing reactivity in SNAr reactions. Unlike 4’-bromo-3’-methylbiphenyl derivatives, this compound’s planar structure facilitates π-stacking in crystal packing, relevant for materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
